![molecular formula C16H17BrFNO B3866284 (3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 353779-17-6](/img/structure/B3866284.png)
(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Übersicht
Beschreibung
(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, commonly known as 4-Br-MMAF, is a small molecule drug conjugate that has gained significant attention in the field of cancer research. It is a potent cytotoxic agent that selectively targets cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-Br-MMAF involves the selective targeting of cancer cells through the conjugation of the cytotoxic agent with a targeting molecule. The drug conjugate binds to the target receptor on the cancer cell surface and is internalized into the cell. Once inside the cell, the cytotoxic agent is released and causes cell death by disrupting microtubule polymerization and inhibiting cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Br-MMAF have been studied in preclinical models. The drug conjugate has been shown to induce apoptosis in cancer cells by disrupting microtubule polymerization. It has also been shown to inhibit tumor growth and metastasis in animal models. The drug conjugate has a short half-life and is rapidly cleared from the body, which reduces the risk of toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Br-MMAF in lab experiments include its potent cytotoxicity towards cancer cells, its selective targeting ability, and its fast clearance from the body. However, the limitations include the complex synthesis method, the need for expertise in organic chemistry, and the potential for off-target effects.
Zukünftige Richtungen
The future directions for 4-Br-MMAF research include the development of more efficient synthesis methods, the optimization of drug conjugate design, and the testing of the drug in clinical trials. The drug conjugate has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the potential for combination therapy with other cancer treatments should be explored to enhance the drug's antitumor activity.
Conclusion:
4-Br-MMAF is a promising drug conjugate that has shown potent cytotoxicity towards cancer cells in preclinical studies. Its selective targeting ability and fast clearance from the body make it an attractive candidate for cancer treatment. Further research is needed to optimize the drug conjugate design and test its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
4-Br-MMAF has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a variety of cancer types, including breast, lung, and ovarian cancer. The drug conjugate has been tested in vitro and in vivo, and it has demonstrated selective cytotoxicity towards cancer cells compared to normal cells. The promising results of preclinical studies have led to the development of clinical trials to test the safety and efficacy of 4-Br-MMAF in humans.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHWEFYLBNRNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181290 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine | |
CAS RN |
353779-17-6 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353779-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-phenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3866207.png)
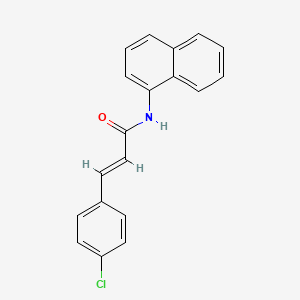
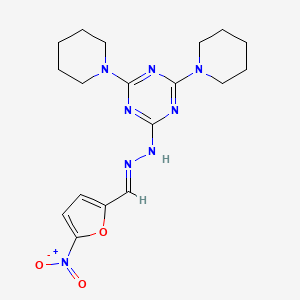
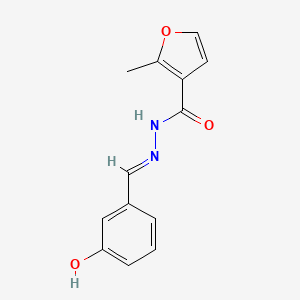
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3866248.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)

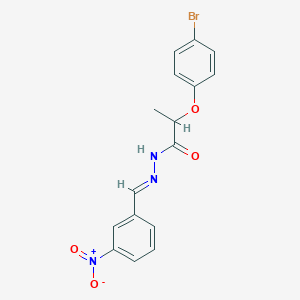
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)
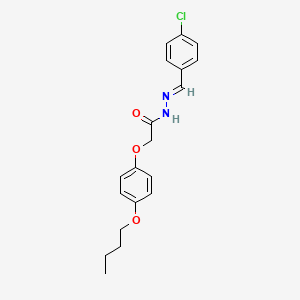
![N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)
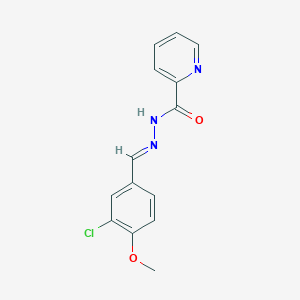
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)